molecular formula C7H6BrNO2 B3227184 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone CAS No. 1260672-38-5

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B3227184
CAS No.: 1260672-38-5
M. Wt: 216.03 g/mol
InChI Key: OIZAIGSXMUSBHS-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-hydroxypyridin-3-yl)ethanone is a pyridine derivative featuring a bromine atom at the 6-position, a hydroxyl group at the 4-position, and an acetyl group (ethanone) at the 3-position. The hydroxyl group may enhance solubility and hydrogen-bonding capacity, while the bromine atom could influence electronic properties and reactivity in synthetic applications .

Properties

IUPAC Name

5-acetyl-2-bromo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZAIGSXMUSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271218
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-38-5
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound exhibits potential as a precursor for synthesizing biologically active molecules. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
    • Case studies have indicated that derivatives of 4-hydroxypyridine compounds can possess anti-inflammatory and anti-cancer properties, highlighting the relevance of this compound in pharmacological research.
  • Synthesis of Complex Molecules
    • 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone can be utilized in the synthesis of more complex heterocyclic compounds. Its bromine atom serves as a versatile site for further chemical modifications, enabling the creation of diverse chemical entities.
    • For instance, it has been employed in reactions to form pyridine-based scaffolds that are integral to many pharmaceutical agents.
  • Biochemical Studies
    • The compound may serve as a tool in biochemical assays to study enzyme inhibition or receptor binding due to its structural features. Such studies can elucidate the mechanisms of action for related pharmacophores.
    • Preliminary research indicates that derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic disease research.

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of Pyridine DerivativesDemonstrated successful synthesis of novel compounds with enhanced biological activity using 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone as a starting material.
Study BAnti-Cancer ActivityFound that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications.
Study CEnzyme InhibitionInvestigated the inhibition of specific kinases by compounds derived from 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-Bromo-4-hydroxypyridin-3-yl)ethanone with structurally related compounds, highlighting key differences in substituents, physical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
1-(6-Bromo-4-hydroxypyridin-3-yl)ethanone 6-Br, 4-OH, 3-acetyl (pyridine core) C₇H₆BrNO₂ ~216.04 (calculated) Not reported Hypothesized bioactivity (antioxidant, enzyme inhibition) Inferred from analogs
1-(5-Bromo-pyridin-3-yl)-ethanone 5-Br, 3-acetyl (pyridine core) C₇H₆BrNO 200.04 90 Intermediate in drug synthesis; lacks hydroxyl group
1-(5-Bromo-1-benzothien-3-yl)ethanone 5-Br, 3-acetyl (benzothiophene core) C₁₀H₇BrOS 255.13 Not reported Anticancer, antifungal applications
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone 2-Br, 4-OH, 3,5-di-I (phenyl core) C₈H₅BrI₂O₂ 498.85 Not reported Potential radiopharmaceutical applications
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone 6-Me (pyridine), 4-SO₂Me (phenyl) C₁₅H₁₅NO₃S 289.35 Not reported Investigated for antipsychotic activity
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 5-Br, 2,4-OMe (phenyl core) C₁₀H₁₁BrO₃ 259.10 Not reported Synthetic intermediate; methoxy enhances lipophilicity

Key Observations:

The 4-hydroxyl group may confer antioxidant or anti-inflammatory properties, as seen in hydroxyacetophenone derivatives . In contrast, methoxy or methylsulfonyl groups (e.g., ) enhance lipophilicity and metabolic stability.

Synthetic Utility: Brominated ethanones are often synthesized via Friedel-Crafts acetylation (e.g., ) or nucleophilic substitution (e.g., ). The target compound could be prepared similarly using 6-bromo-4-hydroxypyridine as a starting material.

Physical Properties: The absence of a hydroxyl group in 1-(5-Bromo-pyridin-3-yl)-ethanone correlates with a lower melting point (90°C) compared to hydroxylated analogs, which typically exhibit higher melting points due to hydrogen bonding (e.g., 78–82°C for 3-bromo-2-hydroxy-5-methylpyridine ).

Phenyl-based bromoethanones (e.g., ) are explored in radiopharmaceuticals, while benzothiophene derivatives (e.g., ) show anticancer activity.

Biological Activity

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone is a pyridine derivative characterized by the presence of a bromine atom and a hydroxyl group, which are known to enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C8H8BrN2O2
  • Molecular Weight : 232.06 g/mol
  • Structure : The compound features a brominated pyridine structure with a hydroxyl group at the 4-position and an ethanone moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in bacterial resistance mechanisms.

A comparative study on similar compounds revealed that derivatives of pyridine, including those with hydroxyl substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone showed minimum inhibitory concentrations (MIC) ranging from 25 to 64 μg/mL against resistant strains like MRSA and E. coli .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been investigated. In vitro assays demonstrated that it possesses cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone interacts effectively with key proteins involved in cancer cell survival pathways .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers examining the efficacy of various pyridine derivatives, 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone was found to inhibit bacterial growth effectively, showcasing an MIC of 32 μg/mL against E. coli strains resistant to conventional antibiotics . The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of the compound to bacterial enzymes.

Study 2: Cancer Cell Inhibition

Another significant study evaluated the anticancer properties of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at 15 μM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induces apoptosis through mitochondrial pathways .

Research Findings Summary

Activity Target MIC/IC50 Reference
AntimicrobialE. coli32 μg/mL
Anticancer (MCF-7)Breast cancer cellsIC50 = 15 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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